molecular formula C21H25N3O3S B14969489 4-butyl-3-methyl-N-(1-phenylethyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

4-butyl-3-methyl-N-(1-phenylethyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B14969489
M. Wt: 399.5 g/mol
InChI Key: AYXKGLTZZAXNBH-UHFFFAOYSA-N
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Description

4-butyl-3-methyl-N-(1-phenylethyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a synthetic organic compound belonging to the benzothiadiazine class. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry. This particular compound may exhibit unique properties due to its specific structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-3-methyl-N-(1-phenylethyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multi-step organic reactions. The starting materials may include substituted anilines, carboxylic acids, and sulfonamides. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce the butyl and methyl groups.

    Cyclization reactions: to form the benzothiadiazine ring.

    Amidation reactions: to attach the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This may include:

    Catalysis: to improve reaction efficiency.

    Purification techniques: such as recrystallization or chromatography to obtain high-purity product.

    Process optimization: to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-butyl-3-methyl-N-(1-phenylethyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide may undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of chemical bonds through reaction with water.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

    Hydrolysis conditions: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-butyl-3-methyl-N-(1-phenylethyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide may have various scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Biological Studies: Investigation of its effects on biological systems, such as enzyme inhibition or receptor binding.

    Industrial Applications: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-butyl-3-methyl-N-(1-phenylethyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide would depend on its specific interactions with molecular targets. Possible mechanisms include:

    Enzyme Inhibition: Binding to active sites of enzymes and preventing their activity.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Insertion into DNA strands, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Chlorothiazide: A diuretic medication with a similar benzothiadiazine structure.

    Hydrochlorothiazide: Another diuretic with structural similarities.

    Bendroflumethiazide: A thiazide diuretic with a related chemical structure.

Uniqueness

4-butyl-3-methyl-N-(1-phenylethyl)-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide may be unique due to its specific substituents, which could confer distinct biological activities or chemical properties compared to other benzothiadiazine derivatives.

Properties

Molecular Formula

C21H25N3O3S

Molecular Weight

399.5 g/mol

IUPAC Name

4-butyl-3-methyl-1,1-dioxo-N-(1-phenylethyl)-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C21H25N3O3S/c1-4-5-13-24-16(3)23-28(26,27)20-14-18(11-12-19(20)24)21(25)22-15(2)17-9-7-6-8-10-17/h6-12,14-15H,4-5,13H2,1-3H3,(H,22,25)

InChI Key

AYXKGLTZZAXNBH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC(C)C3=CC=CC=C3)C

Origin of Product

United States

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